molecular formula C21H27NO2 B1225667 Mrz 2266 BS CAS No. 56649-76-4

Mrz 2266 BS

Cat. No.: B1225667
CAS No.: 56649-76-4
M. Wt: 325.4 g/mol
InChI Key: HEYXXBUDMDVUNQ-CEWLAPEOSA-N
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Preparation Methods

The synthesis of MR-2266 involves several steps, starting with the preparation of the benzomorphan core structure. The synthetic route typically includes:

    Step 1: Formation of the benzomorphan core through a series of cyclization reactions.

    Step 2: Introduction of the furan ring via a Friedel-Crafts alkylation reaction.

    Step 3: Functionalization of the benzomorphan core to introduce the hydroxy and ethyl groups.

Industrial production methods for MR-2266 are not widely documented, but they likely involve optimization of the above synthetic steps to ensure high yield and purity .

Chemical Reactions Analysis

MR-2266 undergoes various chemical reactions, including:

    Oxidation: MR-2266 can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert MR-2266 into its corresponding alcohols or amines.

    Substitution: MR-2266 can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

MR-2266 has several scientific research applications:

    Chemistry: Used as a reference compound in studies involving kappa-opioid receptors.

    Biology: Employed in research to understand the role of kappa-opioid receptors in various biological processes.

    Medicine: Investigated for its potential therapeutic applications in treating conditions related to kappa-opioid receptor activity, such as pain and addiction.

    Industry: Utilized in the development of new pharmacological agents targeting kappa-opioid receptors.

Comparison with Similar Compounds

MR-2266 is unique among kappa-opioid receptor antagonists due to its stereoselectivity and high affinity for the receptors. Similar compounds include:

Compared to these compounds, MR-2266 is distinct in its selective antagonism of kappa-opioid receptors without significant activity at mu-opioid receptors .

Properties

CAS No.

56649-76-4

Molecular Formula

C21H27NO2

Molecular Weight

325.4 g/mol

IUPAC Name

(1R,9R,13R)-1,13-diethyl-10-(furan-3-ylmethyl)-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol

InChI

InChI=1S/C21H27NO2/c1-3-18-20-11-16-5-6-17(23)12-19(16)21(18,4-2)8-9-22(20)13-15-7-10-24-14-15/h5-7,10,12,14,18,20,23H,3-4,8-9,11,13H2,1-2H3/t18-,20+,21+/m0/s1

InChI Key

HEYXXBUDMDVUNQ-CEWLAPEOSA-N

SMILES

CCC1C2CC3=C(C1(CCN2CC4=COC=C4)CC)C=C(C=C3)O

Isomeric SMILES

CC[C@H]1[C@H]2CC3=C([C@@]1(CCN2CC4=COC=C4)CC)C=C(C=C3)O

Canonical SMILES

CCC1C2CC3=C(C1(CCN2CC4=COC=C4)CC)C=C(C=C3)O

Synonyms

(+,-)-2-(3-furylmethyl)-2'-hydroxy-5,9 alpha-diethyl-6,7-benzomorphan hydrochloride
Mr 1302 MS
MR 2266
MR 2266 hydrochloride, (2alpha,6alpha,11R*)-(+-)-isomer
MR 2266 methanesulfonate, (2alpha,6alpha,11S*)-(+-)-isomer
MR 2266, (2alpha,6alpha,11R*)-isomer
MR 2266, (2S-(2alpha,6alpha,11R*))-isomer
Mr 2267
MR-2266
MR-2266-BS
Mr1302 MS
Mr2267
MRZ 2266 BS

Origin of Product

United States

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